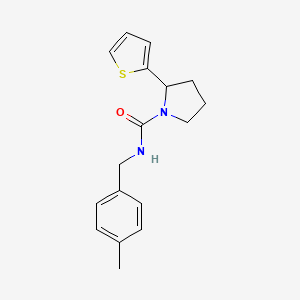
2-butyryl-N-(3-chloro-4-methylphenyl)hydrazinecarbothioamide
Vue d'ensemble
Description
2-butyryl-N-(3-chloro-4-methylphenyl)hydrazinecarbothioamide, also known as BCMH, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. The compound is a thiosemicarbazone derivative that has been shown to exhibit a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
2-butyryl-N-(3-chloro-4-methylphenyl)hydrazinecarbothioamide has been extensively studied for its potential applications in the field of medicine. The compound has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial properties. 2-butyryl-N-(3-chloro-4-methylphenyl)hydrazinecarbothioamide has been tested against a range of cancer cell lines, and has been shown to induce apoptosis in these cells. The compound has also been shown to exhibit antiviral activity against a range of viruses, including influenza and herpes simplex virus.
Mécanisme D'action
The mechanism of action of 2-butyryl-N-(3-chloro-4-methylphenyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular metabolism. The compound has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. 2-butyryl-N-(3-chloro-4-methylphenyl)hydrazinecarbothioamide has also been shown to inhibit the activity of glutathione reductase, an enzyme that plays a key role in cellular antioxidant defense.
Biochemical and Physiological Effects:
2-butyryl-N-(3-chloro-4-methylphenyl)hydrazinecarbothioamide has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, and has been shown to exhibit antiviral activity against a range of viruses. 2-butyryl-N-(3-chloro-4-methylphenyl)hydrazinecarbothioamide has also been shown to exhibit antibacterial activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound has also been shown to exhibit antioxidant activity, and has been proposed as a potential therapy for oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-butyryl-N-(3-chloro-4-methylphenyl)hydrazinecarbothioamide in lab experiments include its high purity and stability, as well as its well-characterized biological activities. The compound is also relatively easy to synthesize, and can be produced in large quantities. However, the limitations of using 2-butyryl-N-(3-chloro-4-methylphenyl)hydrazinecarbothioamide in lab experiments include its potential toxicity, as well as the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 2-butyryl-N-(3-chloro-4-methylphenyl)hydrazinecarbothioamide. One area of interest is the development of analogs of 2-butyryl-N-(3-chloro-4-methylphenyl)hydrazinecarbothioamide with improved biological activities and reduced toxicity. Another area of interest is the investigation of the potential therapeutic applications of 2-butyryl-N-(3-chloro-4-methylphenyl)hydrazinecarbothioamide in the treatment of cancer, viral infections, and oxidative stress-related diseases. Further studies are also needed to fully understand the mechanism of action of 2-butyryl-N-(3-chloro-4-methylphenyl)hydrazinecarbothioamide, and to identify potential side effects and drug interactions.
Propriétés
IUPAC Name |
1-(butanoylamino)-3-(3-chloro-4-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3OS/c1-3-4-11(17)15-16-12(18)14-9-6-5-8(2)10(13)7-9/h5-7H,3-4H2,1-2H3,(H,15,17)(H2,14,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHNEJKHSKSBTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=S)NC1=CC(=C(C=C1)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide](/img/structure/B4648128.png)
![2-({4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-furylmethyl)acetamide](/img/structure/B4648144.png)
![2-[2-(3,4-diethoxyphenyl)ethyl]-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B4648149.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B4648156.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4648164.png)

![1-(3-methylphenyl)-4-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4648171.png)
![3-methoxy-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4648188.png)
![2-[(2-bromobenzoyl)amino]-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4648191.png)
![dimethyl 5-({[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4648194.png)
![[(2-{[4-(4-cyclohexylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4648212.png)

![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(3-bromophenyl)amino]acrylonitrile](/img/structure/B4648224.png)
![1-(2-ethylphenyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4648225.png)